Cas no 1609407-55-7 ((1-ethyl-3-methyl-pyrazol-4-yl)methanamine;dihydrochloride)

(1-ethyl-3-methyl-pyrazol-4-yl)methanamine;dihydrochloride 化学的及び物理的性質
名前と識別子
-
- [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride
- (1-ethyl-3-methyl-pyrazol-4-yl)methanamine;dihydrochloride
-
- MDL: MFCD26959751
- インチ: 1S/C7H13N3.ClH/c1-3-10-5-7(4-8)6(2)9-10;/h5H,3-4,8H2,1-2H3;1H
- InChIKey: VXOMXPJBWORTCO-UHFFFAOYSA-N
- ほほえんだ: C(C1=CN(CC)N=C1C)N.Cl
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 2
(1-ethyl-3-methyl-pyrazol-4-yl)methanamine;dihydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Fluorochem | 360123-5g |
[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride |
1609407-55-7 | 95.0% | 5g |
£1,593.00 | 2023-04-13 | |
Fluorochem | 360123-1g |
[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride |
1609407-55-7 | 95.0% | 1g |
£479.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBAH012-5-1G |
(1-ethyl-3-methyl-pyrazol-4-yl)methanamine;dihydrochloride |
1609407-55-7 | 95% | 1g |
¥ 2,574.00 | 2023-04-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBAH012-5-1g |
(1-ethyl-3-methyl-pyrazol-4-yl)methanamine;dihydrochloride |
1609407-55-7 | 95% | 1g |
¥2574.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBAH012-5-500mg |
(1-ethyl-3-methyl-pyrazol-4-yl)methanamine;dihydrochloride |
1609407-55-7 | 95% | 500mg |
¥1716.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBAH012-5-250mg |
(1-ethyl-3-methyl-pyrazol-4-yl)methanamine;dihydrochloride |
1609407-55-7 | 95% | 250mg |
¥1029.0 | 2024-04-23 | |
A2B Chem LLC | AI88921-500mg |
[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride |
1609407-55-7 | >95% | 500mg |
$523.00 | 2024-04-20 | |
A2B Chem LLC | AI88921-1g |
[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride |
1609407-55-7 | >95% | 1g |
$578.00 | 2024-04-20 | |
abcr | AB265182-250mg |
1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine dihydrochloride, 95%; . |
1609407-55-7 | 95% | 250mg |
€324.20 | 2024-04-19 | |
A2B Chem LLC | AI88921-250mg |
[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride |
1609407-55-7 | 95% | 250mg |
$310.00 | 2024-04-20 |
(1-ethyl-3-methyl-pyrazol-4-yl)methanamine;dihydrochloride 関連文献
-
Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
-
Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
(1-ethyl-3-methyl-pyrazol-4-yl)methanamine;dihydrochlorideに関する追加情報
Recent Advances in the Study of (1-ethyl-3-methyl-pyrazol-4-yl)methanamine Dihydrochloride (CAS: 1609407-55-7)
The compound (1-ethyl-3-methyl-pyrazol-4-yl)methanamine dihydrochloride (CAS: 1609407-55-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This small molecule, characterized by its pyrazole core and amine functionality, has shown promising potential in various therapeutic applications, particularly in the modulation of protein-protein interactions and enzyme inhibition. Recent studies have focused on its synthesis, structural optimization, and biological evaluation, aiming to elucidate its mechanism of action and therapeutic efficacy.
One of the key findings in recent literature is the role of (1-ethyl-3-methyl-pyrazol-4-yl)methanamine dihydrochloride as a selective inhibitor of certain kinases involved in inflammatory and oncogenic pathways. Researchers have demonstrated its ability to bind with high affinity to specific kinase domains, thereby disrupting downstream signaling cascades. This property makes it a valuable candidate for the development of targeted therapies for diseases such as cancer and autoimmune disorders. Structural-activity relationship (SAR) studies have further refined the compound's scaffold to enhance its potency and selectivity.
In addition to its kinase inhibitory activity, (1-ethyl-3-methyl-pyrazol-4-yl)methanamine dihydrochloride has been investigated for its potential as a building block in the synthesis of more complex pharmacophores. Its amine group serves as a versatile handle for further chemical modifications, enabling the creation of derivatives with improved pharmacokinetic properties. Recent synthetic methodologies have focused on optimizing the yield and purity of this compound, ensuring its suitability for large-scale production and preclinical testing.
Another area of interest is the compound's application in drug discovery pipelines. High-throughput screening (HTS) campaigns have identified (1-ethyl-3-methyl-pyrazol-4-yl)methanamine dihydrochloride as a hit molecule for several targets, including G protein-coupled receptors (GPCRs) and ion channels. These findings have spurred further investigations into its therapeutic potential, with some studies reporting promising in vitro and in vivo results. For instance, animal models of neuropathic pain have shown significant alleviation of symptoms upon administration of this compound, suggesting its utility in pain management.
Despite these advancements, challenges remain in the development of (1-ethyl-3-methyl-pyrazol-4-yl)methanamine dihydrochloride as a therapeutic agent. Issues such as bioavailability, metabolic stability, and off-target effects need to be addressed through rigorous preclinical studies. Recent efforts have focused on formulating the compound in various delivery systems, including nanoparticles and liposomes, to enhance its therapeutic index. Additionally, computational modeling and molecular dynamics simulations are being employed to predict its behavior in biological systems and guide further optimization.
In conclusion, (1-ethyl-3-methyl-pyrazol-4-yl)methanamine dihydrochloride (CAS: 1609407-55-7) represents a promising scaffold in chemical biology and drug discovery. Its diverse biological activities and synthetic versatility make it a valuable tool for researchers aiming to develop novel therapeutics. Future studies should focus on translating these findings into clinical applications, addressing the aforementioned challenges, and exploring its potential in combination therapies. The ongoing research underscores the importance of this compound in advancing our understanding of disease mechanisms and therapeutic interventions.
1609407-55-7 ((1-ethyl-3-methyl-pyrazol-4-yl)methanamine;dihydrochloride) 関連製品
- 1334147-72-6(8-(tert-butoxycarbonylamino)bicyclo[3.2.1]octane-3-carboxylic acid)
- 2227681-49-2(methyl 4-(1R)-2-amino-1-hydroxyethylbenzoate)
- 1378531-80-6(DBCO-PEG5-NHS ester)
- 2098105-18-9(Methyl 2-cyclopropyl-6-(difluoromethyl)pyrimidine-4-carboxylate)
- 42797-18-2(o-(4-Biphenylylcarbonyl)benzoic acid)
- 1172135-81-7(4''-Hexyl-1,4-bis(5-phenyl-2-thienyl)benzene (purified by sublimation))
- 190970-58-2((R)-4-Benzyloxazolidine-2-thione)
- 2680612-63-7(3-(2,2,2-Trifluoroacetyl)-1,3-oxazinane-2-carboxylic acid)
- 1251360-08-3(4-methoxybutane-1,2-diamine)
- 379729-52-9(3-(4-{3-(trifluoromethyl)phenylsulfamoyl}phenyl)prop-2-enoic acid)
